molecular formula C15H17N3O3 B8698867 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid CAS No. 199296-29-2

2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid

Cat. No.: B8698867
CAS No.: 199296-29-2
M. Wt: 287.31 g/mol
InChI Key: UKAMHSXPNLVLDB-UHFFFAOYSA-N
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Description

2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazine ring substituted with a phenylethylamine group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-phenylethylamine with a pyrazine derivative, followed by acylation to introduce the acetic acid group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenylethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-oxo-3-[(2-phenylethyl)amino]pyrazine: Lacks the acetic acid moiety.

    2-Phenylethylamine: A simpler structure without the pyrazine ring.

    Pyrazine derivatives: Various derivatives with different substituents on the pyrazine ring.

Uniqueness

The uniqueness of 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

199296-29-2

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid

InChI

InChI=1S/C15H17N3O3/c1-11-9-17-14(15(21)18(11)10-13(19)20)16-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,17)(H,19,20)

InChI Key

UKAMHSXPNLVLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)O)NCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Chloro-6-methyl-2-oxo-3-phenethylamino-2H-pyrazin-1-yl)acetic acid (13.4 g, 41.6 mmol) was added to a stirred solution of potassium hydroxide (7.28 g, 110 mmol, assuming 15% water in the pellets) in water (600 ml). After degassing the resulting solution with argon, 10% Pd/C (6.3 g) was added and the mixture then stirred under a balloon of hydrogen. After 16 h, HPLC analysis showed that 1% of the starting material remained. The mixture was filtered through Celite and the filtrate was adjusted to pH 2 with 3N KHSO4 solution. The resulting precipitate was collected by filtration and washed with water. Drying for 16 h at 0.5 mm Hg gave 1-5 as a crystalline solid: 1H NMR (DMSO-d6) δ2.11 (s, 3 H, Me), 2.87 (t, J=7.6 Hz, 2 H, PhCH2), 3.53 (br s, 2 H, CH2NH), 4.68 (s, 2 H, CH2CO2), 6.68 (s, 1 H, pyrazinone H-5), 7.20-7.31 (m, 5 H, Ph), 8.16 (br s, 1 H, NH).
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13.4 g
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600 mL
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